molecular formula C4H3Cl2N3 B152017 2,4-Dichloro-6-methyl-1,3,5-triazine CAS No. 1973-04-2

2,4-Dichloro-6-methyl-1,3,5-triazine

Cat. No. B152017
CAS RN: 1973-04-2
M. Wt: 163.99 g/mol
InChI Key: BFUGAHPTVMZLAC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound has two chlorine atoms and one methyl group attached to the ring, which significantly influences its chemical behavior and applications.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of chlorine atoms in trichloro-1,3,5-triazine with various nucleophiles. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of 2,4-dichloro-6-diethylamino-1,3,5-triazine involves the reaction of the triazine with secondary amines . These methods demonstrate the versatility of triazine chemistry and the ability to introduce various functional groups onto the triazine ring.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the structure of a 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine compound was determined by X-ray crystallography, revealing a 4,6-diamino-1,3,5-triazine structure stabilized by hydrogen bonds . The non-equivalence of NH2 hydrogens in 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine indicates the iminium character of this moiety, which is confirmed by NMR measurements .

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions due to their reactive sites. For example, the chlorination reaction of various activated arenes, olefins, and 1,3-diketones using a triazine-based reagent demonstrates the compound's utility in halogenation reactions . The reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines lead to the formation of diamino-1,3,5-triazines and melamines, showcasing its reactivity towards amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their substituents. For instance, the presence of chlorine and methyl groups can affect the compound's solubility, melting point, and stability. The triazine derivative synthesized in is used for chlorination and oxidation reactions, indicating its potential as a recyclable reagent due to its stability and reactivity. The thermal behavior of a triazine compound is reported in , highlighting its potential as a thermally stable explosive.

Scientific Research Applications

Synthesis and Chemical Reactions

2,4-Dichloro-6-methyl-1,3,5-triazine has been utilized in various synthetic processes. For instance, it serves as an intermediate in the synthesis of other triazine derivatives, demonstrating high efficiency and environmental friendliness (Lei Zhi-jiang, 2004). Additionally, reactions of this compound with secondary amines have been explored to produce diamino-1,3,5-triazines and melamines, with their structures confirmed spectroscopically (A. Kreutzberger, P. Langner, J. Stratmann, 1991).

Material Science and Polymer Chemistry

In material science, this compound has shown potential in the development of polymers and other materials. For example, a study reports the synthesis of fluorous 2,4-Dichloro-1,3,5-triazine, which is used as a condensation agent for amide synthesis (Wei Zhang, Yimin Lu, 2006). Another research effort focuses on the improved synthesis of UV light-absorbing derivatives using 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine (Wen-Feng Jiang, Huilong Wang, Zheqi Li, 2008).

Photoinitiators and Flame Retardants

2,4-Dichloro-6-methyl-1,3,5-triazine is also a key component in the formulation of photoinitiators and flame retardants. It has been used in UV-crosslinking of acrylic adhesives and as a co-initiator in photoinitiating systems under visible light (Janina Kabatc, Z. Czech, A. Kowalczyk, 2011). Another study delves into understanding the mechanism of action of triazine-phosphonate derivatives as flame retardants for cotton fabric, highlighting their role in reducing flammability (M. Nguyen et al., 2015).

Biocidal Applications

Additionally, this compound has been investigated for its biocidal properties. A novel biocidal styrenetriazinedione polymer was developed by attaching 6-methyl-1,3,5-triazine-2,4-dione moieties to commercial polystyrene, demonstrating effectiveness against bacteria like Staphylococcus aureas (G. Sun, T. Y. Chen, S. D. Worley, 1996).

Safety And Hazards

The safety symbols for 2,4-Dichloro-6-methyl-1,3,5-triazine are GHS05 and GHS07 . The hazard statements are H302-H314-H317 . The precautionary statements are P280-P305+P351+P338-P310 .

Future Directions

While the exact future directions are not specified in the search results, the use of 2,4-Dichloro-6-methyl-1,3,5-triazine in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists suggests potential applications in the field of medicine .

properties

IUPAC Name

2,4-dichloro-6-methyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGAHPTVMZLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274566
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methyl-1,3,5-triazine

CAS RN

1973-04-2
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 g, 5.4 mmol) in CH2Cl2 (17 mL) was added MeMgCl (1.8 mL) drop wise and the reaction mixture was stirred at RT for 0.5 h. The reaction mixture was quenched with saturated NH4Cl solution and extracted with EtOAc (2×50 mL). The organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 2,4-dichloro-6-methyl-1,3,5-triazine (0.800 g, 90%) as a solid. The crude material was taken to the next step without further purification.
Quantity
1 g
Type
reactant
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Quantity
1.8 mL
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reactant
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Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4,6-trichloro-1,3,5-triazine (20 g, 108 mmol, 1.0 equiv) in THF (8 mL) at −10° C., methylmagnesium bromide (45 ml, 135 mmol, 1.25 equiv) was added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred for 2 h. The mixture was poured onto ice-water and stirred for an additional hour. The product was extracted with ethyl acetate, washed with brine, dried with sodium sulfate, filtered, and concentrated under reduced pressure to afford 14 g of the title compound. The crude product was carried forward in the next step. MS (ES+): m/e 186.1 [M+Na]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methylmagnesium bromide, 3M in ether (Aldrich, St. Louis, Mo.) (10.0 mL, 30 mmol) was added slowly to a white suspension of 2,4,6-trichloro-1,3,5-triazine (Aldrich, St. Louis, Mo.) (3.68 g, 20 mmol) in DCM (25.0 mL, 389 mmol) at 0° C. and the resulting yellow suspension was warmed up to room temperature and stirring was continued until disappearance of starting material (TLC, KMnO4 stain, 3 h). The reaction was carefully quenched with NH4Cl(aq) at 0° C. and then diluted with water and DCM (25.0 mL). The separated organic layer was dried, filtered and concentrated to give 2,4-dichloro-6-methyl-1,3,5-triazine as a yellow solid (2.94 g, 90%) which was used for further reaction without purification. 1H-NMR (CDCl3, 400 MHz) δ 2.74 (s, 3H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
10 mL
Type
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Quantity
3.68 g
Type
reactant
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Quantity
25 mL
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Methylmagnesium bromide (9.00 mL of a 3.0 M solution in Et2O, 27.1 mmol, 1.00 equiv) was added dropwise over 1 h to a cooled (0° C.) solution of cyanuric chloride (5.00 g, 27.1 mmol, 1.00 equiv) in THF (270 mL). The reaction mixture was stirred at room temperature overnight and was then quenched with sat NH4Cl (aq). The aqueous layer was extracted 3 times using ethyl acetate, and the combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified using silica gel chromatography (0-40% CH2Cl2/hexanes) to afford 1.5 g (34%) of the title compound. MS (ES+): m/e 164.0 [M+H]+.
Quantity
0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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5 g
Type
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Name
Quantity
270 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-6-methyl-1,3,5-triazine
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2,4-Dichloro-6-methyl-1,3,5-triazine
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2,4-Dichloro-6-methyl-1,3,5-triazine
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2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 5
2,4-Dichloro-6-methyl-1,3,5-triazine
Reactant of Route 6
2,4-Dichloro-6-methyl-1,3,5-triazine

Citations

For This Compound
28
Citations
CP Joshua, VP Rajan - Australian Journal of Chemistry, 1974 - CSIRO Publishing
The reactions of thioacetamide and thiobenzamide with dicyandiamide and aryldicyandiamides in the presence of hydrochloric acid have been found to yield the related 6-alkyl(or aryl)-…
Number of citations: 6 www.publish.csiro.au
AD Forbes, P Gould, IR Hills - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The preparation and properties of some substituted 1, 3, 5-triazines are described. Replacement of 1, 2, or 3 of the chloro-groups of cyanuric chloride by bromo-groups during the …
Number of citations: 0 pubs.rsc.org
B Guan, C Jiang - Bioorganic & Medicinal Chemistry Letters, 2021 - Elsevier
Spinal cord injury (SCI) is a chronic disease causing motor and sensory loss in the affected individuals. The SCI has a huge impact on the lives of patients that makes them susceptible …
Number of citations: 4 www.sciencedirect.com
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
R Okano, A Ohki, S Ohki, H Kohno… - … für Naturforschung C, 2002 - degruyter.com
The effect of 2-benzylamino-1,3,5-triazines on photosynthetic electron transport (PET) was measured with thylakoids isolated from atrazine-resistant, wild-type Chenopodium album, …
Number of citations: 2 www.degruyter.com
K Morimoto, KS Cole, J Kourelis, CH Witt… - Plant …, 2019 - academic.oup.com
Though they are rare in nature, anthropogenic 1,3,5-triazines have been used in herbicides as chemically stable scaffolds. Here, we show that small 1,3,5-triazines selectively target …
Number of citations: 6 academic.oup.com
L Zhang, Z Qu, J Wu, S Yao, Q Zhang, T Zhang… - European Journal of …, 2021 - Elsevier
Herein, we describe the design, synthesis and structure−activity relationships of a series of novel s-triazine compounds can induce methuotic phenotype in various types of cancer cells. …
Number of citations: 13 www.sciencedirect.com
飯久保一彦, イイクボカズヒコ - 2020 - tsukuba.repo.nii.ac.jp
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for the treatment of EML4–ALK-positive non-small …
Number of citations: 5 tsukuba.repo.nii.ac.jp
AK Sharma, DL Ryan, NL Marr, MP Wadsley… - … of Photochemistry and …, 2017 - Elsevier
Photo-degradation of [ 14 C]-thifensulfuron methyl has been investigated in aqueous media using a light source which simulates sunlight. Degradation of thifensulfuron methyl proceeds …
Number of citations: 1 www.sciencedirect.com
P Russomanno, G Assoni, J Amato… - Journal of Medicinal …, 2021 - ACS Publications
The inhibition of the PD-1/PD-L1 axis by monoclonal antibodies has achieved remarkable success in treating a growing number of cancers. However, a novel class of small organic …
Number of citations: 13 pubs.acs.org

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